H3R-IN-1 Hydrochloride
Description
Overview of Histamine (B1213489) Receptors in the Central Nervous System
Histamine, a well-known mediator of allergic responses, also functions as a crucial neurotransmitter in the CNS. news-medical.net Its effects are mediated by four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. news-medical.netthaiscience.info While all are present in the brain, the H3 receptor holds a unique position due to its primary role as a presynaptic receptor, influencing the release of histamine and a host of other neurotransmitters. nih.govresearchgate.net
G-Protein Coupled Receptor Classification and Coupling (Gi/o)
The histamine H3 receptor is a member of the Class A (rhodopsin-like) family of GPCRs. thaiscience.info Like all histamine receptors, it is a heptahelical transmembrane protein. thaiscience.info Specifically, the H3 receptor couples to the Gi/o family of G-proteins. nih.govnih.gov This coupling mechanism is inhibitory; activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govjst.go.jp Furthermore, the beta-gamma subunits of the Gi/o protein can interact with N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release. wikipedia.org
Distribution and Localization in Brain Regions
Histamine H3 receptors are widely distributed throughout the central nervous system. news-medical.netnih.gov The highest densities are found in the posterior hypothalamus, which contains the cell bodies of histaminergic neurons. nih.govresearchgate.net Significant expression is also observed in key brain regions including the cerebral cortex, hippocampus, striatum, and basal ganglia. news-medical.netnih.govresearchgate.net Within the basal ganglia, high levels of H3 receptors are present in the external and internal segments of the globus pallidus and the substantia nigra. nih.gov The receptor is also found in the nucleus accumbens and the caudate nucleus. wikipedia.orgnih.gov This widespread distribution underscores the receptor's broad influence on various brain functions. news-medical.net
Role as Presynaptic Autoreceptors and Heteroreceptors
A defining feature of the H3 receptor is its predominant presynaptic localization. nih.govceu.es It functions as both an autoreceptor and a heteroreceptor. As an autoreceptor, it is located on the presynaptic terminals of histaminergic neurons. wikipedia.orgfrontiersin.org In this capacity, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine. nih.govwikipedia.org This autoregulatory function is crucial for maintaining histamine homeostasis in the brain. ceu.es
As a heteroreceptor, the H3 receptor is found on the presynaptic terminals of non-histaminergic neurons. researchgate.netfrontiersin.org Here, it modulates the release of a wide array of other neurotransmitters. researchgate.netwikipedia.org This dual role as an autoreceptor and heteroreceptor positions the H3 receptor as a key regulator of diverse neuronal circuits. frontiersin.org
Regulation of Histamine Synthesis and Release
The H3 receptor plays a direct and critical role in the regulation of histamine levels in the brain. scispace.com By acting as a presynaptic autoreceptor, its activation inhibits the activity of histidine decarboxylase, the enzyme responsible for histamine synthesis from L-histidine. ceu.esnih.gov Simultaneously, it inhibits the release of histamine from the nerve terminal. nih.govceu.es This feedback inhibition ensures that the concentration of histamine in the synaptic cleft is tightly controlled. wikipedia.org
Modulation of Neurotransmitter Systems
The function of H3 receptors as heteroreceptors allows them to exert a powerful influence over multiple neurotransmitter systems. nih.govresearchgate.net Activation of H3 receptors has been shown to inhibit the release of:
Acetylcholine (B1216132) : This modulation has been observed in the hippocampus, cortex, and striatum. researchgate.netceu.es
Dopamine (B1211576) : H3 receptors regulate dopamine release in areas like the striatum and nucleus accumbens. researchgate.netnih.gov
Serotonin (B10506) : The release of serotonin is also under the inhibitory control of H3 receptors. nih.govresearchgate.net
Norepinephrine (B1679862) : H3 receptors on noradrenergic terminals in the cortex and hypothalamus can inhibit norepinephrine release. ceu.esnih.gov
GABA (Gamma-Aminobutyric Acid) : H3 receptor activation can inhibit the release of this primary inhibitory neurotransmitter in the hypothalamus and striatum. researchgate.netceu.es
Glutamate : The release of the main excitatory neurotransmitter, glutamate, is also modulated by H3 receptors in the hippocampus and striatum. ceu.esplos.org
This extensive modulation of key neurotransmitter systems highlights the H3 receptor's integral role in a wide range of physiological and cognitive processes. wikipedia.orgnih.gov
Identification and Classification of H3R-IN-1 Hydrochloride
This compound is a chemical compound identified as a histamine H3 receptor inverse agonist. medchemexpress.com An inverse agonist is a type of ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the H3 receptor, which has some level of activity even without an agonist bound (constitutive activity), an inverse agonist would decrease this basal activity. thaiscience.info
This compound was extracted from patent WO2013107336A1, where it is listed as compound example 2. medchemexpress.comfishersci.at Its classification as an H3R inverse agonist indicates that it can block the inhibitory effects of the H3 receptor, thereby potentially increasing the release of histamine and other neurotransmitters. nih.govmedchemexpress.com Research has shown that treatment with H3R antagonist 1 hydrochloride, which is an H3R inverse agonist, promotes the differentiation of oligodendrocyte precursor cells in a dose-dependent manner. medchemexpress.com
| Property | Description |
| Compound Name | This compound |
| Synonyms | H3R antagonist 1 hydrochloride |
| Classification | Histamine H3 Receptor (H3R) Inverse Agonist |
| Source | Patent WO2013107336A1, compound example 2 medchemexpress.comfishersci.at |
| Observed In Vitro Effect | Promotes oligodendrocyte precursor cell differentiation medchemexpress.com |
This compound as a Histamine H3 Receptor Inverse Agonist
This compound is classified as a histamine H3 receptor inverse agonist. medchemexpress.combiomart.cn Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist exerts an opposite effect to that of an agonist. In the context of the constitutively active H3R, an inverse agonist like this compound not only blocks the receptor but also reduces its baseline level of activity. nih.govnih.gov
Detailed research has illuminated the compound's effects at a cellular level, particularly concerning oligodendrocyte precursor cells (OPCs). medchemexpress.comnih.gov
Research Findings on this compound:
In Vitro Studies: Treatment with this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) in a dose-dependent manner, with an effective concentration (EC₅₀) of 25 nM. medchemexpress.combiomart.cn This promotion of differentiation is further evidenced by a significant increase in the expression levels of two key markers for mature oligodendrocytes: myelin-associated glycoprotein (B1211001) (MAG) and myeline basic protein (MBP). medchemexpress.combiomart.cn Mechanistically, the compound has been observed to increase the forskolin-stimulated cyclic AMP (cAMP) levels in primary OPCs. medchemexpress.com
In Vivo Studies: The potential of this compound to enhance remyelination has been investigated using a cuprizone (B1210641)/rapamycin-induced demyelination mouse model. medchemexpress.com In this model, which mimics severe demyelination in the corpus callosum and cortex, treatment with the compound was found to significantly increase the density of myelin, as indicated by Black-gold II staining. medchemexpress.com
Table 1: Research Findings for this compound
| Assay Type | Model System | Key Finding | Metric | Citation |
|---|---|---|---|---|
| In Vitro | Oligodendrocyte Precursor Cells (OPCs) | Promotes OPC differentiation. | EC₅₀ = 25 nM | medchemexpress.combiomart.cn |
| In Vitro | Differentiating Oligodendrocytes | Increases expression of mature oligodendrocyte markers. | Western Blot | medchemexpress.combiomart.cn |
Patent Source and Chemical Origin
This compound is a chemical entity that has been extracted from patent literature for research purposes. Specifically, it is identified as compound example 2 in the international patent application WO2013107336A1. medchemexpress.combiomart.cnchemondis.com
Table 2: Chemical and Physical Properties
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C₁₉H₂₄ClN₃O₃ | medchemexpress.combiomart.cn |
| Molecular Weight | 377.87 | medchemexpress.combiomart.cn |
| CAS Number | 2319790-07-1 | medchemexpress.com |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Histamine |
| Myelin-associated glycoprotein (MAG) |
| Myeline basic protein (MBP) |
| Forskolin |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(1-cyclobutylpiperidin-4-yl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-2-15(3-1)22-8-6-13(7-9-22)10-18-20-19(21-25-18)14-4-5-16-17(11-14)24-12-23-16;/h4-5,11,13,15H,1-3,6-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJPTAYJFKWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology of H3r in 1 Hydrochloride
Pharmacological Profile of H3R-IN-1 Hydrochloride
Selectivity Profile Against Other Histamine (B1213489) Receptor Subtypes
The selectivity of a compound for its intended target over other related receptors is a critical aspect of its pharmacological profile. Studies on various H3R ligands have demonstrated the feasibility of achieving high selectivity for the H3R over other histamine receptor subtypes, namely H1R, H2R, and H4R. For instance, radioligand binding studies on compounds with structural similarities to H3R-IN-1 have shown negligible affinity for H1, H2, and H4 receptors, indicating a high degree of selectivity for H3R unisi.itugr.es. This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other histamine receptors, which mediate distinct physiological functions throughout the body acs.orgacs.org. The approved H3R antagonist pitolisant, for example, also shows high selectivity for H3R unisi.it.
Intrinsic Activity in Functional Assays (e.g., cAMP accumulation)
This compound is classified as an inverse agonist cymitquimica.com. This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. The histamine H3 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist researchgate.net. This activity is often measured through its effect on intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP).
The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins nih.gov. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP, resulting in decreased intracellular cAMP levels nih.gov. As an inverse agonist, this compound would be expected to increase cAMP levels by inhibiting the constitutive activity of the H3R. Functional assays, such as cAMP accumulation assays in cells expressing the human H3R, are used to determine the intrinsic activity of compounds. In these assays, H3R inverse agonists counteract the inhibitory effect of the receptor on cAMP production, often in forskolin-stimulated cells, leading to an increase in cAMP levels acs.orgmedchemexpress.comnih.gov. The potency of this effect is typically quantified by an EC50 or pIC50 value acs.orgacs.org. Different isoforms of the H3R can exhibit varying levels of constitutive activity, which can influence the apparent potency of inverse agonists nih.govresearcher.life.
Molecular Interactions and Binding Mode Analysis
The interaction of ligands like this compound with the H3 receptor is a complex process governed by specific molecular interactions within the receptor's binding pocket. Computational and experimental methods are employed to elucidate these interactions.
Computational Docking and Molecular Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding mode of ligands within the H3R. cresset-group.comnih.govfrontiersin.orgmdpi.comnih.gov These methods have been used to study various H3R ligands, providing insights into their binding conformations and the stability of the ligand-receptor complex over time. cresset-group.comnih.gov Molecular docking helps in identifying the most likely binding pose of a ligand, while MD simulations provide a dynamic view of the interactions and can help assess the stability of these interactions. cresset-group.commdpi.comnih.gov
Identification of Key Amino Acid Residues in H3R Binding Site
Several key amino acid residues within the transmembrane (TM) domains of the H3R are crucial for ligand binding. Mutagenesis and computational studies have identified residues such as Tyr115, Tyr189, Glu206, Tyr374, Met378, and Tyr394 as being important for the interaction with H3R ligands. cresset-group.com Specifically, Glu206 in TM5 is known to play a critical role in interacting with the basic moiety of many H3R ligands. cresset-group.comnih.govsemanticscholar.org Additionally, aromatic residues like Tyr189 and Tyr394 are often involved in binding. cresset-group.com
Characterization of Ligand-Receptor Interaction Types (e.g., ionic, hydrogen bonds, π-π stacking)
The binding of H3R ligands is stabilized by a combination of different types of molecular interactions. These include:
Ionic interactions: A key interaction often observed is an ionic bond between a positively charged nitrogen atom in the ligand's basic moiety and the negatively charged carboxylate group of Glu206. cresset-group.com
Hydrogen bonds: Hydrogen bonds can form between the ligand and various amino acid residues, such as Tyr115 and Tyr374, which can interact with the linker region of the ligand. cresset-group.com
π-π stacking: The aromatic rings present in many H3R ligands can engage in π-π stacking interactions with the aromatic side chains of residues like Tyr189 and Tyr394. cresset-group.comnih.gov
Table 1: Key Molecular Interactions in the H3R Binding Site
| Interaction Type | Key Amino Acid Residues | Ligand Moiety Involved |
|---|---|---|
| Ionic Interaction | Glu206 | Basic amine |
| Hydrogen Bonds | Tyr115, Tyr374 | Linker region |
| π-π Stacking | Tyr189, Tyr394 | Aromatic/hydrophobic moiety |
This table is a generalized representation based on published data for various H3R ligands. cresset-group.com
Downstream Signaling Pathways
The binding of an inverse agonist like this compound to the H3R initiates a cascade of intracellular signaling events. The primary pathway affected is the Gαi/o-mediated inhibition of adenylyl cyclase, leading to changes in cAMP levels as discussed previously. nih.govnih.gov However, H3R signaling is complex and can involve other pathways.
Activation of H3R has been shown to modulate several other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov For example, H3R activation can lead to the phosphorylation of ERK (a member of the MAPK family) and Akt. nih.gov Consequently, an inverse agonist would be expected to suppress the basal activation of these pathways. The H3R can also form heterodimers with other receptors, such as dopamine (B1211576) D1 and D2 receptors, which can further modulate downstream signaling. nih.govnih.govjneurosci.org These interactions can influence pathways like the β-arrestin 2–PP2A–Akt signaling complex. nih.gov The specific downstream effects of this compound would depend on the cellular context and the expression of various signaling components.
Modulation of Adenylate Cyclase/Protein Kinase A (PKA) Pathways
The histamine H3 receptor is canonically coupled to the Gαi/o class of G-proteins. wikipedia.orgresearchgate.net Activation of H3R by an agonist leads to the inhibition of adenylyl cyclase (AC), the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). researchgate.netscispace.comnih.govmdpi.com This results in decreased intracellular cAMP levels and, consequently, reduced activity of cAMP-dependent Protein Kinase A (PKA). researchgate.netnih.gov The cAMP/PKA pathway is a fundamental signaling cascade that regulates numerous cellular processes, including gene transcription and enzyme activity. researchgate.netnih.gov
As an H3R inverse agonist, this compound counteracts this inhibitory effect. By binding to the H3R and reducing its constitutive activity, it effectively disinhibits adenylyl cyclase. Research has shown that H3R inverse agonists can enhance histamine synthesis, an effect that is preventable by PKA blockers, indicating the pathway's involvement. nih.gov This mechanism is consistent with findings for other H3R inverse agonists which have been shown to increase the release of histamine and other neurotransmitters by blocking the receptor's tonic inhibitory signaling. conicet.gov.artandfonline.com
| Ligand Type | Effect on H3R Activity | Adenylyl Cyclase Activity | Intracellular cAMP Levels | PKA Activity |
|---|---|---|---|---|
| Agonist (e.g., (R)-α-methylhistamine) | Activation | ↓ Inhibited | ↓ Decreased | ↓ Decreased |
| Inverse Agonist (this compound) | Inhibition of Constitutive Activity | ↑ Increased (Disinhibited) | ↑ Increased | ↑ Increased |
Influence on Phospholipase A2 (PLA2) Activity and Arachidonic Acid Release
In contrast to its effect on adenylyl cyclase, H3R activation by agonists has been shown to stimulate the activity of Phospholipase A2 (PLA2). researchgate.netscispace.commdpi.comnih.gov PLA2 is a family of enzymes that catalyze the hydrolysis of phospholipids, leading to the release of a free fatty acid, often arachidonic acid (AA), and a lysophospholipid. nih.gov The release of arachidonic acid is a critical step in the biosynthesis of eicosanoids, which are potent inflammatory mediators. nih.govnih.gov
Given that this compound is an H3R inverse agonist, it is expected to reduce the constitutive, agonist-independent activation of PLA2. By suppressing the basal signaling tone of the H3R, this compound would likely lead to a decrease in the baseline release of arachidonic acid. This effect is inferred from its mechanism of action and the established downstream signaling of the H3R. nih.gov The activation of PLA2 by H3R is a recognized signaling pathway, and interfering with the receptor's basal activity should logically modulate this output. researchgate.netscispace.commdpi.com
Activation of Phosphoinositol-3-Kinase (PI3K) and Akt/GSK-3β Axis
The Phosphoinositol-3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) pathway is another major signaling axis modulated by the H3 receptor. researchgate.netscispace.com H3R stimulation activates PI3K, which in turn leads to the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B). researchgate.netmdpi.commdpi.com Activated Akt then phosphorylates GSK-3β, leading to its inactivation. researchgate.netmdpi.comnih.gove-cmh.org This signaling cascade is crucial for regulating cell survival and neuroprotection. mdpi.complos.org
As an H3R inverse agonist, this compound is anticipated to decrease the basal activity of this pathway. This would result in reduced phosphorylation of both Akt and GSK-3β, leading to lower Akt activity and higher GSK-3β activity. Studies on other H3R antagonists support this mechanism, demonstrating that they can mitigate disturbances in the PI3K/Akt/GSK-3β pathway. nih.govnih.gov For example, the H3R antagonist E169 was shown to modulate the expression and phosphorylation levels of PI3K, Akt, and GSK-3β in a mouse model of amnesia. nih.gov
| Protein | Effect of H3R Agonist | Expected Effect of this compound (Inverse Agonist) | Functional Consequence |
|---|---|---|---|
| PI3K | ↑ Activated | ↓ Decreased Basal Activity | Reduced downstream signaling |
| Akt (Protein Kinase B) | ↑ Increased Phosphorylation (Activation) | ↓ Decreased Basal Phosphorylation (Less Active) | Reduced phosphorylation of GSK-3β |
| GSK-3β | ↑ Increased Phosphorylation (Inactivation) | ↓ Decreased Basal Phosphorylation (More Active) | Increased target protein regulation |
Regulation of Intracellular Calcium Dynamics
The H3 receptor plays a complex role in regulating intracellular calcium (Ca2+) levels. The predominant effect of H3R activation by agonists is a reduction in Ca2+ influx. researchgate.netnih.gov This is achieved through the Gβγ subunits of the G-protein, which can directly inhibit N-type and P/Q-type voltage-gated calcium channels. wikipedia.orgresearchgate.netanmm.org.mx This mechanism is crucial for the H3R's role as a presynaptic autoreceptor and heteroreceptor, where it inhibits neurotransmitter release by limiting the necessary Ca2+ entry upon depolarization. wikipedia.orgnih.govnih.gov Studies have demonstrated that H3R activation with an agonist attenuates the rise in intracellular Ca2+ concentration in response to membrane depolarization. nih.govnih.gov
However, the effect can be cell-type dependent. While H3R activation generally inhibits Ca2+ mobilization, some studies have noted its involvement in mediating Ca2+ influx under specific conditions. mdpi.comresearchgate.net
Based on the primary inhibitory role of H3R on calcium channels, the inverse agonist this compound would be expected to counteract this effect. By reducing the constitutive activity of H3R, this compound should alleviate the tonic inhibition of voltage-gated calcium channels. This would lead to an increased Ca2+ influx upon depolarization compared to the basal state where the receptor is constitutively active. This disinhibition of calcium channels can have significant consequences for neuronal excitability and neurotransmitter release.
Table of Mentioned Compounds
| Compound Name | Class/Function |
|---|---|
| This compound | Histamine H3 Receptor Inverse Agonist |
| (R)-α-methylhistamine | Histamine H3 Receptor Agonist |
| Arachidonic Acid | Fatty Acid / Eicosanoid Precursor |
| Cyclic Adenosine Monophosphate (cAMP) | Second Messenger |
| E169 | Histamine H3 Receptor Antagonist |
In Vitro Cellular and Biochemical Studies
Oligodendrocyte Precursor Cell (OPC) Differentiation Modulation
Research into H3R-IN-1 Hydrochloride, a histamine (B1213489) H3 receptor (H3R) inverse agonist, has identified its significant role in promoting the differentiation of oligodendrocyte precursor cells (OPCs), a process critical for myelination and repair in the central nervous system. nih.govmedchemexpress.comnih.gov The constitutive activity of the H3R negatively regulates this differentiation process, and its inhibition by inverse agonists can enhance the maturation of OPCs into myelin-producing oligodendrocytes. nih.govresearchgate.net
This compound, also identified as "H3R antagonist 1 (example 2) hydrochloride" in some literature, has been shown to promote the differentiation of OPCs in a dose-dependent manner. medchemexpress.commedchemexpress.com Laboratory studies determined its half-maximal effective concentration (EC₅₀) to be 25 nM for this effect. medchemexpress.com This demonstrates a potent ability to drive the maturation process of these precursor cells. Studies on various H3R inverse agonists have consistently shown that they, unlike neutral antagonists, effectively promote OPC differentiation across a range of nanomolar concentrations. nih.govresearchgate.net
A key indicator of OPC differentiation is the increased expression of proteins characteristic of mature oligodendrocytes. nih.gov this compound has been specifically shown to increase the expression levels of Myelin-Associated Glycoprotein (B1211001) (MAG) and Myelin Basic Protein (MBP) in differentiating oligodendrocytes. medchemexpress.commedchemexpress.com MAG is a transmembrane glycoprotein involved in the interactions between glial cells and axons, playing a role in the formation and maintenance of myelin sheaths. wikipedia.orguniprot.orglabcorp.com MBP is essential for the proper compaction and integrity of the myelin sheath. nih.govnih.gov Studies involving the genetic knockdown of the H3R in OPCs similarly resulted in an increased expression of both MAG and MBP, further supporting the inhibitory role of the receptor in oligodendrocyte maturation. nih.gov
| Parameter | Observation with this compound / H3R Inverse Agonists | Supporting Evidence |
|---|---|---|
| OPC Differentiation | Promotes differentiation in a dose-dependent manner. | EC₅₀ value of 25 nM for promoting OPC differentiation. medchemexpress.com |
| Myelin-Associated Glycoprotein (MAG) | Expression is upregulated in differentiating oligodendrocytes. medchemexpress.commedchemexpress.com | MAG is a key marker for mature oligodendrocytes involved in myelin sheath maintenance. nih.govwikipedia.org |
| Myelin Basic Protein (MBP) | Expression is upregulated in differentiating oligodendrocytes. medchemexpress.commedchemexpress.com | MBP is a crucial protein for the structure of the myelin sheath. nih.govnih.gov |
Neurotransmitter Release Augmentation
The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters in the brain. wikipedia.orgwikipedia.orgnih.gov As an inverse agonist, this compound blocks this receptor, leading to an increase in the release of several neurotransmitters. medchemexpress.comnih.govnih.gov
The H3 receptor is primarily known as an inhibitory autoreceptor located on histaminergic nerve terminals. wikipedia.orgwikipedia.org Its activation provides a negative feedback signal that inhibits the synthesis and release of histamine. wikipedia.orgnih.gov this compound, by acting as an inverse agonist, blocks the constitutive activity of the H3 receptor. medchemexpress.comnih.gov This action removes the inhibitory feedback, thereby enhancing the release of histamine from histaminergic neurons. nih.govnih.gov
Beyond its role as an autoreceptor, the H3 receptor also functions as a heteroreceptor on non-histaminergic neurons, including those that release acetylcholine (B1216132). wikipedia.orgnih.gov Activation of these H3 heteroreceptors inhibits cholinergic neurotransmission. nih.govnih.gov Consequently, blockade of the H3 receptor by an antagonist or inverse agonist like this compound is expected to enhance the release of acetylcholine. nih.govfrontiersin.org This modulation of the cholinergic system is a key mechanism of action for H3R antagonists. nih.govfrontiersin.org
The H3 receptor also modulates the dopaminergic system. wikipedia.org H3 receptors are located on dopamine (B1211576) neurons and can presynaptically inhibit the release of dopamine. nih.govnih.gov Furthermore, H3 receptors are co-localized and can form heteromers with dopamine D1 and D2 receptors on postsynaptic neurons in the striatum, indicating a complex interaction between the two systems. nih.govnih.gov By blocking H3 heteroreceptors, H3R antagonists can increase the release of dopamine in brain regions such as the prefrontal cortex and striatum. nih.govfrontiersin.orgnih.gov This interaction suggests that this compound can indirectly influence dopaminergic signaling pathways. nih.gov
| Neurotransmitter System | Receptor Type | Effect of this compound (Inverse Agonist) | Mechanism |
|---|---|---|---|
| Histaminergic | Autoreceptor | Enhances histamine release. nih.govnih.gov | Blocks the inhibitory feedback on histaminergic neurons. wikipedia.orgwikipedia.org |
| Cholinergic | Heteroreceptor | Enhances acetylcholine release. nih.govfrontiersin.org | Blocks the presynaptic inhibition of cholinergic neurons. nih.govnih.gov |
| Dopaminergic | Heteroreceptor | Enhances dopamine release. nih.govnih.gov | Blocks the presynaptic inhibition of dopaminergic neurons and modulates postsynaptic D1/D2 receptor complexes. nih.govnih.gov |
Impact on Serotonin (B10506), Norepinephrine (B1679862), and GABA Release
The histamine H3 receptor (H3R) functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of various neurotransmitters in the central nervous system. As an H3R antagonist, it is hypothesized that this compound could influence the release of key neurotransmitters. However, based on currently available scientific literature, no specific in vitro studies have been published that directly investigate the impact of this compound on the release of serotonin, norepinephrine, or gamma-aminobutyric acid (GABA).
General effects of H3 receptor antagonists on neurotransmitter release are summarized in the table below, although it is important to note that these findings are not specific to this compound.
| Neurotransmitter | General Effect of H3R Antagonists |
| Serotonin (5-HT) | Increased release |
| Norepinephrine (NE) | Increased release |
| GABA | Modulation of release |
Neuroprotective Mechanisms
Rotenone, a mitochondrial complex I inhibitor, is commonly used in in vitro models to induce cellular damage and mimic aspects of neurodegenerative conditions. While the neuroprotective potential of various compounds is often assessed in such models, there is currently no published scientific literature detailing studies that have specifically evaluated the ability of this compound to attenuate cellular damage in rotenone-induced toxicity models.
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, and its synthesis is catalyzed by kynurenine aminotransferases (KATs), such as KAT I. Dysregulation of the kynurenine pathway has been implicated in various neurological disorders. At present, there are no available in vitro studies in the scientific literature that have investigated the effects of this compound on the synthesis of kynurenic acid or the activity of related enzymes like KAT I.
Anti-inflammatory Response Modulation
Microglia are the primary immune cells of the central nervous system, and their activation plays a crucial role in neuroinflammation. Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in microglial cell lines like BV-2. Although other histamine H3 receptor ligands have been studied for their anti-inflammatory properties in this model, there is a lack of specific published research on the effects of this compound on LPS-induced microglial activation and the release of inflammatory mediators in BV-2 cells.
The table below outlines the typical inflammatory mediators assessed in LPS-stimulated BV-2 cells, but specific data for this compound is not available.
| Inflammatory Mediator | Typical Effect of Anti-inflammatory Compounds in LPS-stimulated BV-2 Cells |
| Nitric Oxide (NO) | Reduction |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction |
| Interleukin-6 (IL-6) | Reduction |
| Interleukin-1beta (IL-1β) | Reduction |
Antiproliferative Activities
The potential for H3 receptor antagonists to exhibit antiproliferative effects has been explored in the context of various cancer cell lines. Research has indicated that inhibition of the H3 receptor may suppress the growth and invasion of certain tumor cells. However, specific in vitro studies detailing the antiproliferative activities of this compound, including data on specific cell lines and efficacy, are not currently available in the peer-reviewed scientific literature.
In Vitro Research on this compound and Cancer Cell Growth Remains Undisclosed
Initial investigations into the chemical compound this compound have not publicly revealed specific data regarding its direct effects on the proliferation of cancer cell lines in a laboratory setting. While the broader family of compounds targeting the histamine H3 receptor (H3R) has been a subject of study in oncology, specific details on this compound's performance in in vitro cellular and biochemical assays related to cancer are not available in the public domain.
The histamine H3 receptor itself is understood to play a role in various physiological processes, and its modulation by different compounds has been explored in the context of several diseases. In cancer research, the inhibition of this receptor has been investigated as a potential therapeutic strategy. Studies on other H3R antagonists have shown varied effects on the growth and proliferation of different cancer cell types, including those from prostate and breast cancers, as well as glioblastoma. nih.govnih.govresearchgate.netconicet.gov.ar
For instance, the H3R antagonist ciproxifan (B1662499) has been shown to suppress the proliferation of certain cancer cells. nih.gov Similarly, a series of H3R antagonists, known as LINS01, have demonstrated antiproliferative effects in triple-negative breast cancer cells. researchgate.netconicet.gov.ar The mechanism of action for H3R antagonists in cancer is thought to be linked to the receptor's influence on cell signaling pathways that control cell growth and survival. nih.gov
However, it is crucial to note that these findings relate to other H3R antagonists and not specifically to this compound. Without dedicated studies on this compound, it is not scientifically accurate to extrapolate the specific activities, such as the half-maximal inhibitory concentration (IC50) values, of other compounds to it.
Preclinical in Vivo Efficacy Studies in Animal Models
Models of Myelin Disorders and Remyelination
There are no detailed, peer-reviewed studies available that demonstrate the efficacy of H3R-IN-1 Hydrochloride in established animal models of demyelination and remyelination.
Efficacy in Demyelination Models (e.g., Cuprizone (B1210641)/Rapamycin-induced demyelination)
No scientific articles were found that tested or reported the effects of this compound in the cuprizone or cuprizone/rapamycin-induced demyelination models. These models are standard for inducing oligodendrocyte death and subsequent demyelination to study the potential of therapeutic compounds to promote myelin repair. However, the role of this compound in this context has not been documented.
Quantitative Assessment of Myelination (e.g., Black-gold II staining density)
Consistent with the lack of efficacy data, there are no available reports on the quantitative assessment of myelination following treatment with this compound. Methods such as Black-gold II staining, which is used to quantify the density of myelinated fibers, have not been mentioned in connection with this specific compound in the available literature.
Models of Cognitive Dysfunction and Enhancement
While the broader class of H3R antagonists is extensively studied for procognitive effects, specific data for this compound in these paradigms is absent from the scientific literature.
Learning and Memory Paradigms (e.g., passive avoidance, novel object recognition)
No studies have been published detailing the effects of this compound in common learning and memory paradigms. Tests such as the passive avoidance task, which assesses fear-motivated memory, and the novel object recognition test, which evaluates working memory and learning, have been used for other H3R antagonists, but results for this compound are not available.
Attentional Performance and Hyperactivity Models (e.g., ADHD rat model)
The potential for H3R antagonists to treat attention-deficit/hyperactivity disorder (ADHD) is an area of active research. Animal models like the Spontaneously Hypertensive Rat (SHR) are often employed to screen for efficacy. However, there is no published research that specifically investigates the impact of this compound on attentional performance or hyperactivity in these models.
Models of Neurodegenerative and Psychiatric Disorders
Alzheimer's Disease Models (e.g., transgenic AD mice, cognitive deficits)
Preclinical in vivo studies evaluating the efficacy of this compound in established animal models of Alzheimer's disease, such as transgenic mice exhibiting amyloid-beta plaques and cognitive deficits, are not available in the reviewed scientific literature.
Schizophrenia Models (e.g., prepulse inhibition deficits)
There is no available data from in vivo preclinical studies on the effects of this compound in animal models relevant to schizophrenia, including those that assess sensorimotor gating deficits through prepulse inhibition tests.
Huntington's Disease Models (e.g., Q175 mouse model for non-motor symptoms)
Research into the therapeutic potential of H3R antagonists has shown promise for addressing non-motor symptoms in Huntington's disease (HD). A study focused on the H3R antagonist/inverse agonist GSK189254 provides insight into the potential effects of this class of compounds in the Q175 mouse model of HD, which recapitulates many symptoms seen in patients. nih.gov
In this model, daily administration of GSK189254 for four weeks led to significant improvements in several behavioral measures. The compound acts on H3 autoreceptors, increasing the levels of histamine (B1213489), a neuromodulator involved in wakefulness and cognitive processes. nih.gov The study demonstrated that treatment with GSK189254 enhanced activity rhythms, improved cognitive performance, and positively affected mood, as measured by the tail suspension test. nih.gov Furthermore, the treatment was associated with a reduction in inappropriate activity during the animals' normal sleep period. Notably, the administration of GSK189254 did not appear to alter motor performance or coordination in the challenging beam test. nih.gov These findings suggest that targeting the H3R system may be a viable strategy for managing cognitive and other non-motor symptoms associated with Huntington's disease. nih.gov
Table 1: Effects of H3R Antagonist GSK189254 in Q175 Mouse Model of Huntington's Disease This table is interactive. You can sort and filter the data.
| Symptom Category | Behavioral Test / Measure | Observed Effect of GSK189254 | Reference |
|---|---|---|---|
| Circadian Rhythm | Activity Rhythms | Strengthened / Improved | nih.gov |
| Sleep/Wake Cycle | Activity during Sleep Period | Reduced Inappropriate Activity | nih.gov |
| Cognitive Function | Cognitive Performance Tasks | Improved Performance | nih.gov |
| Mood | Tail Suspension Test | Improved (suggesting antidepressant-like effects) | nih.gov |
| Motor Function | Challenging Beam Test | No significant alteration | nih.gov |
Pain and Analgesia Models
Nociceptive and Neuropathic Pain Models
The efficacy of selective H3R antagonists has been evaluated in rodent models of neuropathic pain, which is characterized by hypersensitivity to stimuli (hyperalgesia and allodynia). Studies utilizing the H3R antagonist GSK189254 have demonstrated significant analgesic effects in models of neuropathic pain with diverse causes. researchgate.net
In rat models of neuropathic pain induced by either surgical nerve injury (chronic constriction injury) or viral infection (varicella-zoster virus), GSK189254 was shown to significantly reverse mechanical hyperalgesia and allodynia. researchgate.net The antinociceptive effects of GSK189254 were comparable in magnitude and kinetics to those of gabapentin, a standard treatment for neuropathic pain, particularly in the virally-induced neuropathy model. researchgate.net These findings indicate that H3R antagonists constitute a promising class of compounds with therapeutic potential for the treatment of neuropathic pain. researchgate.net
Table 2: Efficacy of H3R Antagonist GSK189254 in Rodent Neuropathic Pain Models This table is interactive. You can sort and filter the data.
| Pain Model Type | Specific Model | Pain-Related Behavior | Effect of GSK189254 | Reference |
|---|---|---|---|---|
| Surgically-Induced | Chronic Constriction Injury | Mechanical Hyperalgesia | Significantly Reversed | researchgate.net |
| Surgically-Induced | Chronic Constriction Injury | Mechanical Allodynia | Significantly Reversed | researchgate.net |
| Virally-Induced | Varicella-Zoster Virus | Mechanical Hyperalgesia | Significantly Reversed | researchgate.net |
| Virally-Induced | Varicella-Zoster Virus | Mechanical Allodynia | Significantly Reversed | researchgate.net |
Epilepsy Models
No specific preclinical data on the in vivo efficacy of this compound in animal models of epilepsy were found in the reviewed scientific literature.
Substance Abuse and Addiction Models
The role of histamine H3 receptor (H3R) antagonists in modulating the behavioral effects of psychostimulants like cocaine and amphetamine is complex, with preclinical studies yielding conflicting results. nih.gov Psychostimulants exert their effects primarily by increasing the synaptic availability of monoamine neurotransmitters, and H3 receptors, as presynaptic heteroreceptors, can modulate the release of these same neurotransmitters, including dopamine (B1211576).
Several studies have investigated whether H3R antagonists can alter psychostimulant-induced hyperlocomotion, a behavioral proxy for the stimulant and rewarding effects of these drugs. Some research has shown that H3R antagonists can attenuate the locomotor activity induced by amphetamine and methamphetamine. nih.govnih.gov In contrast, studies examining cocaine-induced locomotor activity have reported that H3R antagonists either potentiate the effect or have no effect at all. nih.gov
The underlying reasons for these discrepancies may be multifaceted. For instance, the potentiating effects of some imidazole-based H3R antagonists, such as thioperamide (B1682323), on cocaine-induced hyperactivity might be due to pharmacokinetic interactions rather than a direct histaminergic mechanism. nih.govnih.gov It has been suggested that thioperamide may increase cocaine's plasma concentrations. nih.gov In support of this, a non-imidazole H3R inverse agonist, A-331440, was found to only slightly affect the locomotor effects of cocaine. nih.gov
Further research has highlighted a specific molecular interaction where cocaine may disrupt the inhibitory modulation that H3 receptors exert on dopamine D1 receptors. jneurosci.org Cocaine appears to block the H3 receptor-mediated inhibition of D1 receptor function, leading to uninhibited D1 receptor signaling. jneurosci.org This suggests that a therapeutic approach for cocaine abuse could potentially involve a combination of H3 receptor agonists and antagonists of other receptors to restore this protective mechanism. jneurosci.org
The interaction between H3R antagonists and psychostimulants remains an area of active investigation, with the specific effects likely depending on the chemical structure of the antagonist, the psychostimulant being studied, and the specific behavioral model employed.
| Psychostimulant | Reported Effect of H3R Antagonists | Reference Compound(s) |
|---|---|---|
| Amphetamine / Methamphetamine | Attenuation of locomotor activity nih.govnih.gov | General H3R antagonists |
| Cocaine | Potentiation of locomotor activity nih.govnih.gov | Thioperamide |
| No effect or slight effect on locomotor activity nih.govnih.gov | A-331440 |
Structure Activity Relationship Sar Studies and Compound Design
General Pharmacophore Models for H3 Receptor Ligands
A pharmacophore model outlines the essential structural features of a molecule that are responsible for its biological activity. For H3 receptor ligands, these models have evolved from early studies on histamine (B1213489) and its derivatives to more complex non-imidazole compounds.
The general pharmacophore for H3R antagonists typically consists of three main components: a basic amine moiety, a central linker, and an aromatic/lipophilic region. nih.gov
Basic Amine Moiety: This is a critical feature for interaction with the receptor. The basic nitrogen atom is usually protonated at physiological pH, allowing for a key ionic interaction with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (Glu), in the binding pocket of the H3 receptor. Common basic moieties include piperidine, pyrrolidine, and azepane rings.
Linker: A flexible or rigid chain of atoms connects the basic moiety to the aromatic/lipophilic region. The length and nature of this linker are crucial for optimal positioning of the ligand within the binding site. Alkyl chains of varying lengths are common, and the introduction of rigid elements, such as cyclobutoxy groups, has been explored to enhance affinity. uj.edu.pl
Aromatic/Lipophilic Region: This part of the molecule interacts with hydrophobic pockets in the receptor. A wide variety of aromatic and lipophilic groups have been investigated, contributing to the diversity of H3R ligands. This region significantly influences the potency, selectivity, and pharmacokinetic properties of the compounds.
The evolution of H3R antagonists has seen a shift from imidazole-containing compounds, which mimicked the endogenous agonist histamine, to non-imidazole scaffolds. This was driven by the need to overcome issues such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration associated with the imidazole ring. nih.gov
The nature of the basic moiety and the length of the linker are critical determinants of H3R ligand affinity and selectivity.
The basicity of the amine is crucial for the ionic interaction with the receptor. The pKa of the basic group influences its protonation state at physiological pH, which in turn affects its binding affinity. The size and conformation of the cyclic amine can also impact how well the ligand fits into the binding pocket. For instance, the expansion of a piperidine ring to an azepane ring has been shown to increase antagonist potency in some series. nih.gov
The linker length dictates the distance between the basic amine and the aromatic/lipophilic region. An optimal linker length allows these two key pharmacophoric elements to simultaneously occupy their respective binding pockets within the H3 receptor. Variations in the linker, such as the introduction of ether or carbamate functionalities, have been shown to modulate the pharmacological profile of the ligands, sometimes leading to partial agonism instead of antagonism. researchgate.net Studies have shown that a 3-propoxy linker is a common and effective choice in many H3R antagonists. uj.edu.pl
Rational Drug Design Strategies
The development of novel H3R ligands has been greatly facilitated by rational drug design strategies, which leverage an understanding of the receptor's structure and the SAR of known ligands.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify new molecular backbones (scaffolds) that maintain the desired biological activity of a known lead compound but possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. This approach has been successfully applied to the design of novel H3R antagonists. nih.govnih.gov
Starting from a known H3R antagonist, key pharmacophoric features are identified. Then, computational or manual methods are used to replace the central scaffold with a different chemical moiety while preserving the spatial arrangement of the essential interacting groups. This can lead to the discovery of entirely new chemical classes of H3R ligands with potentially novel intellectual property.
Computational methods play a pivotal role in the rational design of H3R ligands. nih.gov These approaches can significantly reduce the time and cost of drug discovery by prioritizing the synthesis and testing of the most promising compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the H3 receptor, homology models are often used due to the limited availability of experimental crystal structures. researchgate.netnih.gov Docking studies help to visualize how a designed molecule might interact with the key amino acid residues in the binding site and can be used to screen large virtual libraries of compounds to identify potential hits.
Pharmacophore Modeling: Based on a set of known active ligands, a 3D pharmacophore model can be generated. This model represents the spatial arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. The pharmacophore model can then be used as a query to search for new compounds that fit the model.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This can help to assess the stability of the predicted binding mode from docking studies and to calculate the binding free energy, which is a more accurate predictor of ligand affinity. nih.gov
These computational tools, often used in combination, provide valuable insights into the molecular basis of ligand recognition at the H3 receptor and guide the design of new and more effective ligands.
Development of Multi-Target Directed Ligands
Complex diseases, such as Alzheimer's disease, often involve multiple pathological pathways. A promising therapeutic strategy is the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously. nih.gov The H3 receptor has emerged as an attractive target for the design of MTDLs for neurodegenerative disorders.
By combining H3R antagonism with other relevant pharmacological activities, it is possible to achieve a synergistic therapeutic effect. For example, several research groups have focused on developing dual-acting ligands that are both H3R antagonists and cholinesterase inhibitors. nih.govresearchgate.netresearchgate.net The rationale behind this approach is that H3R antagonism can enhance the release of acetylcholine (B1216132), while cholinesterase inhibition prevents its breakdown, leading to a more pronounced and sustained pro-cognitive effect.
Another approach involves combining H3R antagonism with monoamine oxidase B (MAO-B) inhibition. uj.edu.pl MAO-B is an enzyme involved in the degradation of dopamine (B1211576), and its inhibition can have neuroprotective effects. The design of such MTDLs often involves creating hybrid molecules that incorporate the key pharmacophoric features required for interaction with both targets.
The development of MTDLs is a challenging but promising area of drug discovery. It requires a deep understanding of the SAR for each target and careful molecular design to achieve the desired balance of activities.
Dual H3R and Sigma-1 Receptor Ligands
The concept of designing dual-target ligands, particularly those acting on both the histamine H3 receptor and the sigma-1 receptor, has emerged as a promising strategy in drug discovery for central nervous system disorders. This approach aims to leverage the synergistic effects of modulating both targets to enhance therapeutic efficacy. The sigma-1 receptor is recognized for its role in neuroprotection and neuroplasticity, making it an attractive partner for the H3 receptor in targeting complex neurological diseases.
However, based on currently available scientific literature, there is no evidence to suggest that H3R-IN-1 Hydrochloride (also known as H3R antagonist 1 hydrochloride) possesses dual activity as a sigma-1 receptor ligand. Research and publications to date have characterized this compound specifically as a selective H3R inverse agonist.
Impact of Dual-Targeting on Preclinical Efficacy
The development of dual H3R and sigma-1 receptor ligands has shown potential in preclinical models for various conditions, including neuropathic pain and cognitive disorders. The rationale behind this dual-targeting strategy is that the combined antagonism of H3R and modulation of the sigma-1 receptor could lead to enhanced analgesic and neuroprotective effects compared to single-target agents.
As this compound has not been identified as a dual H3R and sigma-1 receptor ligand, there are no preclinical efficacy studies evaluating the impact of such dual-targeting for this specific compound. The preclinical research on this compound has primarily focused on its effects as a singular H3R inverse agonist, particularly in the context of promoting oligodendrocyte differentiation for potential applications in demyelinating diseases like multiple sclerosis.
In preclinical studies, this compound has demonstrated the ability to increase the expression of myelin-associated glycoprotein (B1211001) (MAG) and myelin basic protein (MBP), which are crucial for the maturation of oligodendrocytes and the formation of myelin sheaths around nerve fibers. This effect is attributed to its potent inverse agonist activity at the H3 receptor. Specifically, this compound has been shown to promote the differentiation of oligodendrocyte precursor cells in a dose-dependent manner, with an EC50 of 25 nM. medchemexpress.com
Table 1: Preclinical Efficacy Data for this compound
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| In vitro oligodendrocyte precursor cell (OPC) differentiation | Promotes OPC differentiation in a dose-dependent manner (EC50 = 25 nM). | medchemexpress.com |
| In vitro oligodendrocyte maturation | Increases expression levels of myelin-associated glycoprotein (MAG) and myelin basic protein (MBP). | medchemexpress.com |
Synthetic Methodologies
Origin of H3R-IN-1 Hydrochloride Synthesis (Patent WO2013107336A1)
The synthesis of this compound is detailed in the international patent application WO2013107336A1. The process involves a multi-step sequence starting from commercially available reagents. A key intermediate, 4-(3-(piperidin-1-yl)propoxy)benzonitrile , is first prepared. This is achieved by reacting 4-hydroxybenzonitrile with 1-(3-chloropropyl)piperidine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.
The subsequent and crucial step is the reductive amination of this intermediate with a specific ketone, (R)-1-(4-chlorophenyl)ethan-1-one . This reaction is carried out in the presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated solvent such as dichloroethane. The reaction mixture is stirred at room temperature to facilitate the formation of the secondary amine. The final product, H3R-IN-1, is then isolated and converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol. This process yields the stable and crystalline this compound.
| Step | Reactants | Reagents | Product |
| 1 | 4-hydroxybenzonitrile, 1-(3-chloropropyl)piperidine | K2CO3, Acetonitrile | 4-(3-(piperidin-1-yl)propoxy)benzonitrile |
| 2 | 4-(3-(piperidin-1-yl)propoxy)benzonitrile, (R)-1-(4-chlorophenyl)ethan-1-one | Sodium triacetoxyborohydride, Dichloroethane | H3R-IN-1 |
| 3 | H3R-IN-1 | HCl, Diethyl ether or Isopropanol | This compound |
General Considerations for Synthesis of H3R Antagonists
The development of antagonists for the histamine (B1213489) H3 receptor (H3R) has been a significant area of medicinal chemistry research. A primary consideration in the synthesis of these compounds is the nature of the core scaffold. Early H3R antagonists were predominantly based on an imidazole ring, mimicking the endogenous ligand histamine. However, the imidazole moiety was often associated with poor pharmacokinetic properties and inhibition of cytochrome P450 enzymes, leading to potential drug-drug interactions. This prompted the exploration of non-imidazole scaffolds.
The quest for non-imidazole H3R antagonists has led to a diverse array of synthetic strategies, focusing on replacing the imidazole core with other heterocyclic or acyclic structures while maintaining the key pharmacophoric features required for receptor binding. These features typically include a basic amine center (often a piperidine, pyrrolidine, or azepane ring) connected via an alkyl or alkoxy linker to a lipophilic aromatic region.
One prevalent approach involves the use of aryloxyalkylamines . In this strategy, a substituted phenol is alkylated with a dihaloalkane, which is then reacted with a cyclic amine to introduce the basic nitrogen-containing moiety. The nature of the aromatic group, the length of the alkyl chain, and the type of cyclic amine can be systematically varied to optimize potency and selectivity.
Another successful strategy has been the incorporation of various five- or six-membered heterocycles as imidazole bioisosteres. For instance, derivatives of oxazole , triazole , and thiazole have been synthesized and shown to possess high affinity for the H3 receptor. The synthesis of these compounds often involves the construction of the heterocyclic ring from acyclic precursors, followed by the attachment of the basic amine and lipophilic tail. For example, a common route to oxazole-containing antagonists involves the condensation of an α-haloketone with an amide.
More recently, guanidine-based non-imidazole antagonists have been developed. These compounds are synthesized by reacting a primary or secondary amine with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection.
The table below summarizes some of the key non-imidazole scaffolds and their general synthetic approaches.
| Scaffold | General Synthetic Approach | Key Intermediates |
| Aryloxyalkylamines | Williamson ether synthesis followed by nucleophilic substitution | Substituted phenols, dihaloalkanes, cyclic amines |
| Oxazoles | Hantzsch-type condensation | α-haloketones, amides |
| Triazoles | Cycloaddition reactions or condensation of hydrazides with appropriate precursors | Hydrazides, nitriles, orthoesters |
| Guanidines | Guanylation of amines | Amines, guanylating agents |
These diverse synthetic methodologies have enabled the development of a wide range of potent and selective non-imidazole H3R antagonists, overcoming the limitations associated with the earlier imidazole-based compounds.
Future Directions in H3r in 1 Hydrochloride Research
Deeper Elucidation of Specific Signaling Pathways and Molecular Mechanisms
The histamine (B1213489) H3 receptor is recognized as a key regulator of neurotransmission, primarily through its coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. researchgate.netwikipedia.orgnih.gov H3R activation also influences other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K pathways. researchgate.net As an inverse agonist, H3R-IN-1 Hydrochloride is expected to counteract the constitutive activity of the H3R, thereby increasing basal cAMP levels. medchemexpress.com This has been observed in studies where H3R antagonist 1 hydrochloride was shown to increase forskolin-stimulated cAMP levels in oligodendrocyte precursor cells. medchemexpress.com
Future investigations must aim to map these interactions with greater precision. A deeper understanding of how this compound modulates downstream effectors of these pathways is crucial. This includes examining the phosphorylation status of key proteins such as protein kinase A (PKA), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the transcription factor CREB. researchgate.netnih.gov Elucidating the specific molecular switches controlled by this compound will provide a clearer picture of its mechanism of action and its potential influence on cellular processes like gene expression, synaptic plasticity, and cell survival. researchgate.net
Table 1: Key H3R Signaling Pathways for Future Investigation with this compound
| Pathway | Key Mediators | Effect of H3R Agonism | Anticipated Effect of this compound (Inverse Agonism) |
|---|---|---|---|
| cAMP Pathway | Gαi/o, Adenylyl Cyclase, cAMP, PKA, CREB | Inhibition of adenylyl cyclase, decreased cAMP researchgate.netwikipedia.org | Increased basal adenylyl cyclase activity, increased cAMP levels medchemexpress.com |
| MAPK/ERK Pathway | PLC, PKC, ERK1/2 | Activation of ERK1/2 nih.gov | Modulation of ERK1/2 signaling, potentially pathway-dependent |
| PI3K/Akt Pathway | PI3K, Akt, GSK-3β | Activation of Akt, inactivation of GSK-3β researchgate.net | Reversal of Akt activation and GSK-3β inactivation |
| Ion Channel Modulation | Gβγ subunits, Voltage-gated Ca2+ channels | Inhibition of Ca2+ influx, reduced neurotransmitter release wikipedia.org | Increased Ca2+ influx and neurotransmitter release |
Comprehensive Investigation of H3R Isoform-Specific Pharmacology
The complexity of H3R signaling is magnified by the existence of multiple receptor isoforms generated through alternative splicing of the HRH3 gene. walshmedicalmedia.comnih.gov In humans, at least seven isoforms have been identified, which differ primarily in the length of their third intracellular loop or C-terminal tail. researchgate.netbiorxiv.org This structural diversity leads to significant pharmacological differences, including variations in ligand binding, G-protein coupling, and constitutive activity. nih.govresearchgate.net
Notably, shorter isoforms such as H3R-365 and H3R-373 have been shown to exhibit higher constitutive activity compared to the full-length H3R-445 isoform. researchgate.net This has profound implications for inverse agonists like this compound, as the magnitude of their effect is dependent on the receptor's basal activity level. Future research must systematically characterize the binding affinity and functional efficacy of this compound across all known H3R isoforms. Such studies will be critical to understanding its effects in different brain regions and neuronal populations that may express distinct isoform profiles. Determining if this compound possesses any isoform-selective properties could pave the way for more targeted therapeutic interventions.
Table 2: Human Histamine H3 Receptor Isoforms
| Isoform | Amino Acid Length | Key Structural Feature | Reported Pharmacological Property |
|---|---|---|---|
| H3R-445 | 445 | Full-length reference isoform | Standard constitutive activity researchgate.net |
| H3R-453 | 453 | Insertion in C-terminus | Similar binding affinity to H3R-445 researchgate.net |
| H3R-415 | 415 | Deletion in C-terminus | Similar binding affinity to H3R-445 researchgate.net |
| H3R-413 | 413 | Deletion in C-terminus | Similar binding affinity to H3R-445 researchgate.net |
| H3R-373 | 373 | Deletion in intracellular loop 3 | Higher constitutive activity; altered ligand affinities nih.govresearchgate.net |
| H3R-365 | 365 | Deletion in intracellular loop 3 | Higher constitutive activity; altered ligand affinities nih.govresearchgate.net |
| H3R-329 | 329 | Deletion in intracellular loop 3 | Increased agonist binding affinity researchgate.net |
Exploration of this compound in Additional Preclinical Disease Models
The therapeutic potential of H3R antagonists and inverse agonists has been explored in a variety of preclinical models for CNS disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. nih.govwikipedia.orgnih.gov Research on this compound (referred to as H3R antagonist 1 hydrochloride) has demonstrated a significant pro-myelination effect, promoting the differentiation of oligodendrocyte precursor cells (OPCs) and enhancing remyelination in a cuprizone-induced model of demyelination, suggesting its potential for treating multiple sclerosis. medchemexpress.com
Building on this promising finding, future research should explore the efficacy of this compound in a broader range of preclinical disease models. Given the role of H3R in cognition, models of Alzheimer's disease could be used to assess its impact on amyloid pathology and cognitive deficits. researchgate.netnih.gov Its modulation of neurotransmitter systems also makes it a candidate for evaluation in models of attention-deficit hyperactivity disorder (ADHD) and schizophrenia. nih.govnih.gov A systematic evaluation in diverse and validated animal models is a necessary step to fully delineate its therapeutic potential.
Table 3: Proposed Preclinical Models for Future this compound Research
| Disease Area | Preclinical Model | Rationale | Key Endpoints |
|---|---|---|---|
| Alzheimer's Disease | Transgenic mouse models (e.g., APP/PS1) | H3Rs are preserved in AD brain; antagonists improve cognition in models. researchgate.netnih.gov | Cognitive performance (e.g., water maze), amyloid plaque load, neuroinflammation. |
| Attention-Deficit Hyperactivity Disorder (ADHD) | Spontaneously Hypertensive Rat (SHR) | H3R antagonists modulate dopamine (B1211576) and norepinephrine (B1679862) release, key neurotransmitters in ADHD. nih.govwikipedia.org | Measures of hyperactivity, impulsivity, and attention. |
| Schizophrenia | Pharmacological models (e.g., PCP- or MK-801-induced psychosis) | H3R antagonists can improve cognitive deficits associated with schizophrenia models. nih.govnih.gov | Prepulse inhibition, social interaction, cognitive flexibility. |
| Narcolepsy | Orexin/hypocretin knockout mice | H3R antagonism promotes wakefulness by increasing histamine release. wikipedia.org | Sleep-wake cycle analysis (EEG/EMG), cataplexy-like episodes. |
Advanced Structure-Activity Relationship Studies for Enhanced Efficacy and Selectivity
The development of H3R ligands has established a general pharmacophore model, which can guide future medicinal chemistry efforts centered on this compound. Advanced structure-activity relationship (SAR) studies are essential for optimizing the compound's pharmacological profile. The goal of these studies would be to synthesize and test a library of analogs to enhance its inverse agonist efficacy, improve its selectivity, and refine its pharmacokinetic properties for better therapeutic application.
Key areas for modification would include the core scaffold, the basic amine function critical for receptor interaction, and the lipophilic moieties that influence binding and brain penetration. By systematically altering these structural components, it may be possible to increase potency and fine-tune selectivity not only against other histamine receptor subtypes (H1R, H2R, H4R) but also against a wider panel of off-target proteins. nih.gov The integration of computational modeling, such as molecular docking and dynamics simulations using H3R crystal structures, can provide structural insights to rationally guide the design of new analogs with superior efficacy and a more desirable safety profile.
Translational Research Perspectives in Neurological and Neurodegenerative Disorders
Translating the preclinical promise of this compound into clinical reality presents both opportunities and challenges. A critical step in this process will be the development of robust translational tools, such as biomarkers. The use of Positron Emission Tomography (PET) with a radiolabeled version of this compound or a related tracer could allow for in vivo quantification of H3R occupancy in the human brain, providing direct evidence of target engagement. acs.org
The clinical development path for this compound will depend heavily on the data from expanded preclinical models. While many H3R antagonists have been investigated for cognitive disorders with some disappointing clinical outcomes, the unique pro-myelinating properties of this compound may position it more favorably for demyelinating diseases like multiple sclerosis. medchemexpress.comnih.gov Future translational work should focus on identifying the patient populations most likely to benefit. This involves understanding the specific pathophysiology of the target indication and how it aligns with the compound's mechanism of action. A well-defined translational strategy, incorporating biomarkers and careful patient selection, will be paramount for navigating the complexities of clinical trials and realizing the therapeutic potential of this compound for neurological and neurodegenerative disorders. nih.gov
Q & A
Q. How to validate this compound's target engagement in complex tissue environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
